molecular formula C12H17FN2 B7870625 N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine

N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine

Cat. No.: B7870625
M. Wt: 208.27 g/mol
InChI Key: CBOAYPPCHVTTME-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Ring in Bioactive Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in numerous biologically active molecules, including many alkaloids and pharmaceuticals. nih.govfrontiersin.orgnih.gov Its prevalence is due to several key features:

Stereochemistry : The pyrrolidine ring contains up to four stereogenic carbon atoms, allowing for a high degree of stereoisomerism. nih.gov This three-dimensional complexity is crucial for specific interactions with biological targets. nih.govnih.gov

Structural Mimicry : The pyrrolidine scaffold can mimic the structure of natural amino acids like proline, enabling it to interact with enzymes and receptors that recognize these substrates.

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring imparts basicity and can be readily substituted, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. nih.gov

Versatility of Pyrrolidine as a Drug Scaffold

The pyrrolidine nucleus is a versatile scaffold for drug design, with derivatives showing a wide range of pharmacological activities. frontiersin.orgnih.gov These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The adaptability of the pyrrolidine ring allows for its incorporation into diverse molecular architectures to optimize binding affinity, selectivity, and pharmacokinetic profiles. mdpi.com The non-planar, puckered nature of the saturated ring allows for efficient exploration of three-dimensional pharmacophore space, a desirable trait in modern drug discovery. nih.govnih.gov

Table 1: Examples of Bioactive Molecules Containing a Pyrrolidine Scaffold
Compound ClassExampleBiological Activity
AlkaloidsNicotineAntioxidant, anti-inflammatory
Anticancer Agents1,4-dideoxy-1,4-imino-d-ribitolInhibits glycosidase enzymes
Antidiabetic AgentsDPP-IV inhibitorsInhibit dipeptidyl peptidase-4
Antiviral AgentsPyrrolidine-based protease inhibitorsInhibit viral replication

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-15(11-6-7-14-8-11)9-10-4-2-3-5-12(10)13/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOAYPPCHVTTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role of Fluorine Substitution in Amine Compounds

Influence of Fluorine on Molecular Properties relevant to Bioactivity

The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties in ways that are beneficial for its biological activity. tandfonline.com Key effects include:

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug in the body. tandfonline.com

Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. benthamscience.com

Basicity (pKa) : As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect. libretexts.org When placed near a basic nitrogen atom, it can significantly lower the amine's pKa (basicity). cambridgemedchemconsulting.commasterorganicchemistry.com This can be advantageous for improving oral bioavailability and reducing off-target effects. alfa-chemistry.com

Table 2: Impact of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationReason
Metabolic StabilityIncreaseHigh C-F bond strength
LipophilicityIncreaseHydrophobic nature of fluorine
Amine Basicity (pKa)DecreaseStrong electron-withdrawing inductive effect
Binding AffinityCan increaseFormation of favorable interactions with target

Fluorine's Impact on Ligand-Target Interactions

Fluorine's influence extends to the direct interactions between a ligand (drug) and its biological target, such as a protein or enzyme. While fluorine is a weak hydrogen bond acceptor, it can participate in various non-covalent interactions that contribute to binding affinity and selectivity. nih.govnih.govmdpi.com These interactions include:

Hydrogen Bonds : Although considered a weak acceptor, fluorine can form hydrogen bonds with suitable donors on a protein target. nih.govmdpi.com The strength of these interactions is often influenced by the surrounding molecular environment. mdpi.comacs.org

Dipole-Dipole Interactions : The polarized C-F bond can engage in favorable electrostatic interactions with polar regions of a binding pocket.

Hydrophobic Interactions : Fluorinated segments of a molecule can enhance hydrophobic interactions with nonpolar residues in a protein.

The strategic placement of fluorine can therefore lead to a more potent and selective drug molecule. benthamscience.com

Research Context and Scope of the Chemical Compound N 2 Fluorobenzyl N Methylpyrrolidin 3 Amine

Chromatographic Analysis

Chromatographic techniques are fundamental for the separation, identification, and purification of this compound from reaction mixtures and for its characterization. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of substituted benzylamines and related compounds. rsc.org For this compound, reversed-phase HPLC is typically the method of choice. Separation is commonly achieved using a C18 column, which provides effective retention and resolution for compounds of moderate polarity. rsc.org

The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a modifier like formic acid or ammonium formate, and an organic solvent, typically acetonitrile or methanol. rsc.orgfda.gov Gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the efficient elution of the compound and any related impurities. rsc.org

Detection can be accomplished using Ultraviolet (UV) spectroscopy, typically at wavelengths around 254 nm, or more selectively and sensitively with mass spectrometry (MS). acs.orgnih.gov Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) allows for highly specific quantification and structural confirmation by monitoring specific precursor-to-product ion transitions. fda.gov

Below is an interactive table summarizing typical HPLC parameters for the analysis of related amine compounds.

ParameterTypical ConditionReference
ColumnReversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 3 x 50 mm, 2.7 µm) rsc.org
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Formate rsc.orgfda.gov
Mobile Phase BAcetonitrile rsc.org
Flow Rate0.5 - 1.0 mL/min rsc.org
Injection Volume5 - 10 µL rsc.orgacs.org
DetectionUV (254 nm) or ESI-MS/MS (Positive Ion Mode) rsc.orgacs.org
Elution ProfileGradient rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable amine compounds. For this compound, GC analysis would provide high-resolution separation and definitive identification based on retention time and mass spectrum. researchgate.netcore.ac.uk

The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. researchgate.netcore.ac.uk The choice of column is critical for achieving good peak shape and resolution. The sample, diluted in a suitable solvent like ethyl acetate, is injected into a heated port where it is vaporized and carried onto the column by an inert carrier gas, such as helium or nitrogen. researchgate.netcore.ac.uk

Detection methods include Flame Ionization Detection (FID), which is sensitive to most organic compounds, or Nitrogen-Phosphorus Detection (NPD), which offers high selectivity for nitrogen-containing compounds like amines. researchgate.net However, Mass Spectrometry (MS) is the most powerful detector, providing detailed structural information and enabling confident compound identification through library matching of fragmentation patterns. researchgate.netcore.ac.uk Headspace GC can also be employed for determining residual amounts of the compound in various matrices. gcchrom.com

The following table outlines typical GC parameters applicable for the analysis of N-methylpyrrolidine derivatives.

ParameterTypical ConditionReference
ColumnCapillary Column (e.g., DB-1701, OV-225) researchgate.netcore.ac.uk
Carrier GasHelium core.ac.uk
Injection ModeSplit/Splitless core.ac.uk
Injector Temperature200 - 250 °C core.ac.uk
Oven ProgramTemperature gradient (e.g., initial hold then ramp to a final temperature) core.ac.uk
DetectionMass Spectrometry (MS), Flame Ionization (FID), or Nitrogen-Phosphorus (NPD) researchgate.netresearchgate.net

Multiplatform Analytical Approaches for Compound Assessment

A comprehensive assessment of this compound, especially in complex matrices or during degradation studies, benefits from a multiplatform analytical approach. nih.gov Combining chromatography with various spectroscopic techniques provides complementary information, leading to a more complete characterization of the compound and its potential byproducts. nih.govnih.gov

Given the presence of a fluorine atom in the molecule, a powerful strategy involves the integration of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. nih.gov LC-HRMS is highly effective for separating and identifying fluorinated degradation products, but it can sometimes fall short in achieving a complete fluorine mass balance. nih.gov

¹⁹F NMR serves as an excellent complementary technique because it can detect and quantify all fluorine-containing species in a sample, including the parent compound, any organofluorine byproducts, and inorganic fluoride ions. nih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR a highly sensitive and specific tool for tracking fluorine-containing compounds without background interference. nih.gov This combined approach allows for the development of fluorine mass balances, ensuring a thorough understanding of the compound's fate in various processes. nih.gov

Quantitative Determination of Amine Concentration

Accurate quantitative determination of the concentration of this compound is crucial for process control, purity assessment, and research applications. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for this purpose due to its high sensitivity and selectivity. rsc.orgfda.gov

The quantification is typically performed in the multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. rsc.orgfda.gov This highly specific detection minimizes interference from other components in the sample matrix. fda.gov

To ensure accuracy and precision, an internal standard, often a stable isotope-labeled version of the analyte, is added to both the calibration standards and the unknown samples. fda.gov An external calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. fda.gov The concentration of this compound in a sample is then determined from this calibration curve. Quantification limits are typically in the low micromolar (µM) to nanomolar (nM) range, depending on the instrumentation and method optimization. rsc.org

Derivatization is another strategy that can be employed, particularly for GC analysis or to enhance detection in HPLC. rsc.orgacs.org The amine can be reacted with a derivatizing agent to form a product that is more volatile or has a stronger chromophore or fluorophore, thereby improving its chromatographic properties and detection sensitivity. rsc.org

Computational Chemistry and in Silico Modeling of N 2 Fluorobenzyl N Methylpyrrolidin 3 Amine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the interaction between a small molecule ligand and a protein receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are regression or classification models used in chemistry and biology to relate the chemical structure of a compound to its biological activity.

Ligand-Based and Structure-Based Drug Design through QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net In the absence of a known 3D structure of a biological target, ligand-based methods like QSAR are invaluable. researchgate.net For a compound like N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine, a QSAR study would typically involve a series of structurally related pyrrolidine (B122466) derivatives with known activities against a specific target.

The process involves calculating molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Hydrophobic properties: LogP (partition coefficient), a measure of lipophilicity.

Topological indices: Descriptors that describe the connectivity of atoms in the molecule.

Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression or partial least squares) that relates them to the biological activity. nih.gov For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D grid fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. tandfonline.com The resulting models, often visualized as contour maps, can highlight which structural features are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogs. tandfonline.comscispace.com

Table 1: Representative Molecular Descriptors for QSAR Studies

Descriptor ClassExample DescriptorsSignificance in Drug Design
Electronic Dipole Moment, Atomic ChargesGoverns electrostatic interactions with the target protein. nih.gov
Steric Molecular Volume, Surface AreaRelates to the fit of the ligand within the binding pocket. tandfonline.com
Hydrophobic LogP, Molar RefractivityInfluences membrane permeability and hydrophobic interactions.
Topological Wiener Index, Kier & Hall IndicesDescribes molecular size, shape, and degree of branching.

This table represents typical descriptors used in QSAR studies for compounds like pyrrolidine derivatives.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and intermolecular interactions at an atomic level. nih.gov For this compound, an MD simulation could be used to study its interaction with a target protein, assuming a 3D structure of the protein is available.

The simulation would begin with a starting structure of the protein-ligand complex placed in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). nih.gov The forces between all atoms are calculated using a force field (like AMBER or CHARMM), and Newton's laws of motion are applied to predict the positions and velocities of the atoms over a series of very small time steps. nih.gov

By running the simulation for a sufficient duration (typically nanoseconds to microseconds), researchers can:

Assess the stability of the ligand in the binding site.

Identify key amino acid residues involved in the interaction.

Observe conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, which provides a theoretical estimate of the binding affinity.

For example, MD simulations have been used to confirm the stability of pyrrolidine derivatives in the binding site of target proteins, supporting results from molecular docking. nih.gov The use of probe molecules, such as chlorobenzene, in MD simulations can also help map halogen and hydrophobic binding sites on a protein's surface, which would be relevant for the fluorobenzyl moiety of the target compound. nih.govcam.ac.uk

Theoretical Calculation of Chemical Reactivity and Properties

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.commultidisciplinaryjournals.com From the electronic properties, several "conceptual DFT" descriptors can be derived to predict a molecule's reactivity. For this compound, these calculations could provide fundamental insights into its chemical behavior.

Key DFT descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

These descriptors are valuable for understanding potential metabolic pathways, as metabolic reactions often involve nucleophilic or electrophilic attacks. multidisciplinaryjournals.com

Table 2: Key Conceptual DFT Descriptors

DescriptorFormulaInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency; related to electronegativity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Electrophilicity (ω) μ² / (2η)Propensity of a species to accept electrons.

These formulas provide a theoretical basis for predicting chemical reactivity.

The pKa is a measure of the acidity or basicity of a functional group. For this compound, the tertiary amine in the pyrrolidine ring and the secondary amine are the key ionizable centers. The pKa of these amines is critical as it determines the molecule's charge state at physiological pH (around 7.4). The charge state, in turn, influences solubility, permeability, and the ability to interact with a biological target.

In silico pKa prediction can be performed using various methods, including:

Empirical Methods: These use databases of known pKa values and fragment-based approaches to estimate the pKa of a new molecule.

Quantum Mechanical Methods: These methods, often employing DFT, use thermodynamic cycles to calculate the free energy difference between the protonated and deprotonated states of the molecule. researchgate.net While computationally intensive, these can be highly accurate. The inclusion of explicit water molecules in the calculation can improve the accuracy of predictions for nitrogen-containing heterocycles. researchgate.net

For pyrrolidine-based compounds, the substitution pattern on the ring and on the nitrogen atom significantly influences the pKa. mdpi.com The electron-withdrawing effect of the 2-fluorobenzyl group would be expected to slightly decrease the basicity (lower the pKa) of the tertiary amine compared to an unsubstituted benzyl (B1604629) group.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery to assess the "drug-likeness" of a compound. mdpi.commdpi.com Various software and web servers (e.g., SwissADME, pkCSM) can predict these properties for a molecule like this compound based on its structure. mdpi.com

Key ADME parameters that would be evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers. Physicochemical properties like lipophilicity (LogP) and topological polar surface area (TPSA) are strong indicators of oral bioavailability.

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target.

Metabolism: Identification of susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Tertiary amines are known substrates for CYP-mediated oxidation, which can lead to the formation of reactive iminium intermediates. nih.gov

Excretion: Predictions related to the likely route of elimination from the body.

These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates certain thresholds for molecular weight, LogP, and hydrogen bond donors/acceptors. mdpi.com

Table 3: Commonly Predicted ADME Properties and Their Significance

PropertySignificanceFavorable Range (General Guideline)
LogP (Lipophilicity) Affects solubility, absorption, and plasma protein binding.< 5
Topological Polar Surface Area (TPSA) Predicts membrane permeability and oral bioavailability.< 140 Ų
Human Intestinal Absorption (HIA) Percentage of drug absorbed from the gut.High (>80%)
Blood-Brain Barrier (BBB) Permeation Ability to cross into the central nervous system.Varies depending on therapeutic target.
CYP450 Inhibition Potential for drug-drug interactions.Should not inhibit major isoforms.

This table provides a summary of key in silico ADME predictions and their general implications for drug development.

Pharmacological Research on N 2 Fluorobenzyl N Methylpyrrolidin 3 Amine and Analogues

In Vitro Pharmacological Activity Profiling

The in vitro pharmacological profile of N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine and its structural analogues has been characterized through a variety of receptor binding and functional assays. These studies are crucial for understanding the molecular interactions and potential therapeutic applications of this class of compounds. The pyrrolidine (B122466) ring, a common scaffold in medicinal chemistry, is a key structural feature that imparts specific pharmacological properties, allowing for interaction with a diverse range of biological targets. mdpi.com Research has focused on elucidating the affinity and functional activity of these compounds at several key receptors and transporters within the central nervous system.

Receptor Binding and Functional Assays

Analogues of this compound, particularly those belonging to the N-(3-pyrrolidinylmethyl)benzamide and related classes, have been investigated for their affinity towards dopamine (B1211576) receptor subtypes. The dopamine D2-like receptor family (D2, D3, D4) is a primary target for antipsychotic medications, while the D3 receptor, specifically, is implicated in reward and motivation, making it a target for substance use disorders. nih.gov

Research into substituted N-(3-pyrrolidinyl)benzamides has demonstrated that both the absolute and relative configuration of the pyrrolidine ring can control the binding profiles and selectivity for dopamine receptor subtypes. nih.gov For instance, certain enantiopure derivatives have been identified as selective ligands for the D2, D3, or D4 receptors. nih.gov Another related benzamide, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), was found to be a potent inhibitor of dopamine-sensitive adenylate cyclase with a high affinity for the D1 receptor (Ki: 4.8 nM) and lower affinity for the D2 receptor (Ki: 0.98 µM), indicating a selective blocking action on the D1 receptor. nih.gov

Furthermore, the pyrrolidine moiety has been incorporated into dual-target ligands aimed at both the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR). nih.gov In one such series, a compound featuring a substituted pyrrolidine ring demonstrated high affinity for the D3R (Ki = 7.26 nM) with 19.4-fold selectivity over the D2R. nih.gov These findings highlight the versatility of the pyrrolidine scaffold in achieving potent and selective interactions with various dopamine receptor subtypes.

Compound/Analogue ClassD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
YM-09151-24.8980Data not available nih.gov
Dual D3R/MOR Ligand (Compound 46)Data not available~141 (calculated)7.26 nih.gov
[18F]FallyprideData not available0.030.30 (IC50) nih.gov

The pyrrolidine scaffold is a key component in ligands targeting various serotonin (B10506) (5-HT) receptors, which are implicated in a wide range of psychiatric and neurological conditions. google.comnih.gov Research has explored pyrrolidine derivatives for their activity as modulators of several 5-HT receptor subtypes.

Spiro[pyrrolidine-3,3′-oxindole] derivatives, which contain a pyrrolidine ring, have been identified as a new chemotype with affinity for the 5-HT6 receptor. mdpi.com Optimization of this scaffold led to the development of ligands with submicromolar affinities for the 5-HT6 receptor, suggesting they could serve as leads for further development. mdpi.com

In other studies, 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been synthesized and evaluated for their serotonergic activity. Substitution on the pyrrolidine ring with methylbenzylamine groups resulted in compounds with nanomolar affinity for the human 5-HT1D receptor and over 100-fold selectivity against the 5-HT1B receptor. acs.org These compounds were confirmed to be full agonists through functional assays measuring agonist-induced [³⁵S]GTPγS binding. acs.org Additionally, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were developed as selective dual inhibitors of serotonin and noradrenaline reuptake, demonstrating the role of the N-substituted pyrrolidin-3-amine core in modulating monoaminergic systems. nih.gov

Compound/Analogue ClassReceptor TargetAffinity (Ki/pKi)Functional ActivityReference
Substituted 3-[2-(pyrrolidin-1-yl)ethyl]indolesh5-HT1DNanomolar affinityFull Agonist acs.org
Substituted 3-[2-(pyrrolidin-1-yl)ethyl]indolesh5-HT1B>100-fold lower affinity than for 5-HT1DData not available acs.org
Spiro[pyrrolidine-3,3′-oxindole] Analogues5-HT6Submicromolar affinityData not available mdpi.com

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists and inverse agonists of the H3R are of interest for treating cognitive disorders and other CNS conditions. Several series of pyrrolidine-containing compounds have demonstrated potent H3R antagonist activity.

One series of pyrrolidin-3-yl-N-methylbenzamides was synthesized and evaluated as H3 receptor antagonists, with specific compounds exhibiting potent binding affinity. nih.gov Similarly, substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones were developed as H3R inverse agonists, with several compounds showing high affinity for the human H3R. nih.gov

Further optimization of a series of pyridazin-3-one H3R antagonists led to the identification of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (Irdabisant). researchgate.net This compound displayed high affinity for both human (Ki = 2.0 nM) and rat (Ki = 7.2 nM) H3 receptors, with over 1000-fold selectivity against the H1, H2, and H4 histamine receptor subtypes. researchgate.net While research has heavily focused on the H3 activity of these analogues, some related chemical series have been explored for dual H1 and H2 antagonism, although these compounds are structurally more distinct. mdpi.com

Compound/AnalogueReceptor TargetAffinity (Ki)Functional ActivityReference
Irdabisant (CEP-26401)Human H32.0 nMInverse Agonist researchgate.net
Irdabisant (CEP-26401)Rat H37.2 nMInverse Agonist researchgate.net
Pyrrolidin-3-yl-N-methylbenzamide (Compound 32)H3Potent binding affinityAntagonist nih.gov
Phenoxypropyl-(R)-2-methylpyrrolidine Analogue (Compound 9)Human H3High affinityInverse Agonist nih.gov

The pyrrolidine ring is a structural feature in certain potent ligands for opioid receptors, particularly the μ-opioid receptor (MOR), which is the primary target for many analgesics. nih.gov The incorporation of a pyrrolidine moiety can significantly influence the affinity and functional profile of these ligands.

For example, the pyrrolidine ring has been used as a key "dopaminergic moiety" in the design of dual-target ligands that act as MOR partial agonists and D3R antagonists. nih.gov This strategy aims to combine the analgesic effects of MOR activation with the potential for reduced misuse liability from D3R antagonism. nih.gov

More distinctly, the N-pyrrolidino substitution is a defining feature of some highly potent 2-benzylbenzimidazole synthetic opioids, also known as "nitazenes." N-pyrrolidino protonitazene (B12782313), an analogue of protonitazene where a diethylaminoethyl group is replaced by a pyrrolidino ring, has been shown in in vitro studies to be a full and highly potent agonist at the μ-opioid receptor. who.int Functional assays revealed its potency to be approximately three times greater than that of fentanyl and significantly higher than morphine. who.int Another study found it to be about 25 times more potent than fentanyl. who.int This demonstrates that the N-pyrrolidino group can be a key pharmacophore for achieving high-potency MOR agonism.

Compound/AnalogueReceptor TargetPotency (EC50)Functional ActivityReference
N-pyrrolidino protonitazeneμ-Opioid0.293 nMFull Agonist who.int
N-pyrrolidino protonitazeneμ-Opioid0.942 nMAgonist (198% Emax vs Hydromorphone) who.int
Fentanyl (for comparison)μ-Opioid1.01 nMFull Agonist who.int
Fentanyl (for comparison)μ-Opioid25.7 nMAgonist who.int

The Glycine (B1666218) Transporter 1 (GlyT1) regulates the concentration of glycine in the synaptic cleft. As glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 is a therapeutic strategy aimed at enhancing NMDA receptor function, with potential applications in treating schizophrenia and other CNS disorders. nih.govnih.govfrontiersin.org

The pyrrolidine ring is a structural moiety found in certain classes of GlyT1 inhibitors. nih.gov While many well-known inhibitors are sarcosine-based (N-methyl-glycine), non-sarcosine derivatives incorporating heterocyclic fragments like pyrrolidine have also been developed. nih.govlookchem.com Molecular modeling and structure-activity relationship (SAR) studies have shown that saturated heterocyclic moieties, including pyrrolidine, can function as linkers between hydrophobic or aromatic fragments in competitive GlyT1 inhibitors. nih.gov For example, research on N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 has provided insights into the development of potent and selective non-sarcosine derived inhibitors. researchgate.net Although specific data for this compound is not detailed, the inclusion of the N-benzyl-N-methylpyrrolidine fragment aligns with the general structural motifs of other known GlyT1 inhibitors.

Compound/Analogue ClassTargetActivity (IC50)Mode of InhibitionReference
SSR504734 (non-pyrrolidine competitive inhibitor)GlyT1Data not availableCompetitive, Reversible nih.gov
(R)-NPTS (sarcosine-based inhibitor)GlyT1Data not availableNoncompetitive, Irreversible nih.gov
N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides (related heterocycles)GlyT1Inactive (>5000 nM) for key analoguesInhibitor lookchem.com

Cell-Based Assays

Information regarding the performance of this compound in specific cell-based assays is not available in the public domain. However, a potent analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was evaluated in a cellular assay to determine its ALK5 inhibitory effects, yielding an IC50 of 3.5 ± 0.4 nM. nih.gov

General Cellular Activity Assessment

There is no available data from general cellular activity screens or specific assays to characterize the biological effects of this compound on various cell types.

Cellular Growth Inhibition

Information regarding the half-maximal inhibitory concentration (IC₅₀) or other metrics of cellular growth inhibition for this compound across different cell lines is not available in the current body of scientific literature.

Apoptosis Induction in Cell Lines

No studies have been published that investigate the ability of this compound to induce programmed cell death, or apoptosis, in any cancer or other cell lines.

Preclinical Animal Pharmacology Studies

In Vivo Receptor Target Engagement in Animal Models

There are no published preclinical studies that have assessed the in vivo receptor target engagement of this compound. Data on its ability to bind to its intended biological target in a living organism is currently unavailable.

Assessment of Biological Efficacy in Animal Models

No research has been made public regarding the in vivo antitumor efficacy of this compound in xenograft models, which are crucial for evaluating the potential of a compound as an anticancer agent.

Anticonvulsant Activity in Animal Models

Analogues of this compound, particularly those containing the pyrrolidine-2,5-dione scaffold, have demonstrated notable anticonvulsant properties in a variety of animal models. nih.govmdpi.com These models are crucial for the initial screening and characterization of potential antiepileptic drugs.

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test are two of the most widely used models for assessing anticonvulsant efficacy. The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against non-convulsive (absence) seizures. Additionally, the 6 Hz psychomotor seizure model is employed to identify compounds effective against drug-resistant focal seizures. mdpi.comnih.gov

One study reported on a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. The most active compound in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidin-2,5-dione, exhibited significant protection in both the MES and 6 Hz seizure tests, with ED₅₀ values more favorable than the reference drug, valproic acid. mdpi.com Another study on N-Benzyl-3-[(chlorophenyl)amino]propanamides found that ortho and para isomers were more potent than phenytoin (B1677684) in the MES test, and all three isomers were significantly more potent than valproate in both MES and scPTZ tests. ajol.info

Furthermore, research into pyrrolidine-2,5-dione-acetamides with a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring identified a derivative, 69k, with potent efficacy in both the MES and 6 Hz tests, surpassing the effectiveness of valproic acid. nih.gov These findings underscore the potential of the pyrrolidine core structure in developing novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Analogues

Compound Class Animal Model Outcome
3-(substituted-phenyl)-pyrrolidine-2,5-dione-acetamides MES, 6 Hz (32 mA) Significant protection, with some compounds more potent than valproic acid. mdpi.com
N-Benzyl-3-[(chlorophenyl)amino]propanamides MES, scPTZ Isomers showed greater potency than phenytoin and valproate. ajol.info
Anti-Inflammatory Activity in Animal Models

The anti-inflammatory potential of this compound analogues has been investigated using various in vivo models that mimic different aspects of the inflammatory cascade. A recent review highlighted that pyrrolidine derivatives are being explored for a wide range of pharmacological activities, including anti-inflammatory effects. nih.govfrontiersin.org

One study on N-benzyl-N-methyldecan-1-amine (BMDA), a compound sharing the N-benzyl-N-methylamine substructure, demonstrated significant anti-inflammatory activity. In a rat model of 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis, rectal administration of BMDA reduced the severity of the inflammation. This was evidenced by a decrease in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the colonic mucosa. Furthermore, the production of inflammatory mediators such as cytokine-induced neutrophil chemoattractant-3 (CINC-3) and tumor necrosis factor-alpha (TNF-α) was also diminished in the colon tissues of treated animals. frontiersin.org

In a mouse model of collagen-induced rheumatoid arthritis, oral administration of BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), ameliorated the condition. The treatment led to a reduction in the levels of inflammatory cytokine transcripts and provided protection to connective tissues through the expression of antioxidant proteins. frontiersin.org

Analgesic Activity in Animal Models

Several analogues of this compound have been evaluated for their analgesic properties in various animal models of pain. These models are designed to assess efficacy against different types of pain, including acute thermal pain, inflammatory pain, and neuropathic pain.

A study on N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides investigated their analgesic effects using the hot-plate method, a model of acute thermal pain. One of the compounds, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide, demonstrated naloxone-attenuated analgesia, suggesting a potential interaction with the opioid system. However, its potency was considerably less than morphine, and it had a shorter duration of action. The analgesic effect was also accompanied by sedation and a decrease in spontaneous motor activity. nih.gov

In another study, N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides were tested in the "acetic acid-induced writhing" test in mice, a model of visceral inflammatory pain. Some of the synthesized compounds exhibited a notable analgesic effect, surpassing that of the reference drug diclofenac (B195802) when administered orally. nuph.edu.ua Furthermore, certain anticonvulsant pyrrolidine-2,5-dione derivatives have also shown significant analgesic activity in various animal models of pain, indicating a potential dual therapeutic benefit. mdpi.com

Antimicrobial Activity in Animal Models

The pyrrolidine scaffold is a key structural feature in many compounds with demonstrated antimicrobial properties. nih.govfrontiersin.org Research has explored the antibacterial and antifungal activities of various N-benzylpyrrolidine analogues and related structures.

One study focused on N-benzyl-3-sulfonamidopyrrolidines, termed "gyramides," as a new class of bacterial DNA gyrase inhibitors. These compounds exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus, and Streptococcus pneumoniae. The inhibitory action of these compounds on E. coli DNA gyrase was confirmed in vitro, with IC₅₀ values in the low micromolar range. nih.gov

Another series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives was synthesized and evaluated for antibacterial activity. Many of these compounds showed potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis. Notably, two compounds in this series demonstrated broad-spectrum antibacterial activity against all four tested bacterial strains with low minimum inhibitory concentration (MIC) values and no hemolytic activity against mammalian erythrocytes, suggesting a favorable safety profile. nih.gov

Research on N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid also revealed high activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net These findings highlight the potential of N-benzylpyrrolidine and related structures as scaffolds for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Analogues

Compound Class Target Organisms Mechanism of Action (if known)
N-Benzyl-3-sulfonamidopyrrolidines (Gyramides) Gram-positive and Gram-negative bacteria DNA gyrase inhibition nih.gov
Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amines Pseudomonas aeruginosa, Staphylococcus epidermidis Not specified nih.gov
Neuropsychiatric and Mood-Modulating Effects in Animal Models

The structural features of this compound are present in compounds that have been investigated for their effects on the central nervous system, including potential neuroleptic and nootropic activities.

A study on benzamides of 1-substituted 3-aminopyrrolidines, which share the core aminopyrrolidine structure, identified them as potential neuroleptics. The activity of these compounds was assessed by their ability to inhibit apomorphine-induced stereotyped behavior in rats, a common screening model for antipsychotic drugs. The most active compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, was found to be significantly more potent than haloperidol (B65202) and metoclopramide. Importantly, this compound also exhibited a high ratio of antistereotypic activity to cataleptogenicity, suggesting a lower risk of extrapyramidal side effects. nih.gov

Furthermore, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives were identified as selective dual serotonin and noradrenaline reuptake inhibitors. nih.gov Such compounds have the potential for development as antidepressants or for the treatment of other mood disorders. Additionally, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the nootropic drug nebracetam, have been synthesized with the prediction of nootropic activity. Nebracetam itself is known to act as an agonist of the M1-muscarinic acetylcholine (B1216132) receptor and has shown neuroprotective effects in animal models. uran.ua

Pharmacodynamic (PD) Evaluations in Vivo

In vivo pharmacodynamic studies on analogues of this compound have primarily focused on elucidating their mechanism of action and dose-response relationships for their observed pharmacological effects.

For the neuroleptic benzamide, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, the in vivo pharmacodynamic evaluation involved assessing its inhibitory effect on apomorphine-induced stereotyped behavior in rats. This allowed for the determination of its potency relative to established antipsychotic drugs like haloperidol and metoclopramide. The study also evaluated its propensity to induce catalepsy, a measure of potential extrapyramidal side effects, thereby providing a more comprehensive in vivo profile of its central nervous system activity. nih.gov

In the case of the anti-inflammatory compound N-benzyl-N-methyldecan-1-amine (BMDA), in vivo pharmacodynamic assessments in a rat model of colitis involved measuring downstream markers of inflammation. This included the quantification of myeloperoxidase activity as a surrogate for neutrophil infiltration and the measurement of key inflammatory cytokines in the affected tissue. These evaluations helped to confirm the anti-inflammatory action of the compound in a disease-relevant setting. frontiersin.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For analogues of this compound, several SAR studies have provided valuable insights.

In the series of neuroleptic benzamides, a clear SAR was established. The introduction of a benzyl (B1604629) group on the terminal nitrogen of the ethylenediamine (B42938) side chain enhanced activity compared to an ethyl group. Furthermore, within the cyclic aminopyrrolidine series, the benzamides were generally more active than their linear counterparts. The stereochemistry was also crucial, with the cis-isomer of N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide being the most potent compound. nih.gov

For the N-benzyl-3-sulfonamidopyrrolidine (gyramide) class of DNA gyrase inhibitors, SAR studies revealed that the stereochemistry at the 3-position of the pyrrolidine ring was critical for activity. The (R)-enantiomer of gyramide A was found to be a more potent inhibitor of E. coli DNA gyrase in vitro and a more effective antibiotic than the (S)-enantiomer. nih.gov

In a study of pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, SAR investigations showed that modifications at different positions of the pyrrolidine scaffold had varied effects on inhibitory activity. While truncations of the molecule led to a loss of activity, alterations at other positions demonstrated the potential for optimization of the compound's properties. nih.gov

Impact of Substituents on Activity and Selectivity

The biological activity and selectivity of this compound and its analogues are significantly influenced by the nature and position of various substituents. Strategic modifications to the fluorobenzyl ring, the pyrrolidine core, and the N-methyl group have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Fluorine Position and Influence on Potency and Efflux

The introduction of fluorine into a molecule can have a moderate to significant effect on its biological activity and pharmacokinetic profile. nih.gov Specifically, the position of the fluorine atom on the benzyl group can modulate the compound's basicity and acidity, which in turn affects its interaction with biological targets and efflux transporters like P-glycoprotein (Pgp). nih.gov

In a series of phosphodiesterase 9 (PDE9) inhibitors with a pyrrolidine core, fluorinated analogues generally exhibited lower potencies compared to their non-fluorinated counterparts. nih.gov The presence of fluorine can also significantly affect Pgp-efflux ratios. For some analogues, the efflux ratios were observed to increase, while for others they remained unchanged. nih.gov This variability is likely due to the dual effect of fluorine on the basicity of the pyrrolidine nitrogen and the acidity of other nearby functional groups. nih.gov

Interestingly, when an acidic site on the molecule was blocked by methylation, fluorination in the β-position relative to the amine moiety led to a reduction in Pgp-mediated efflux. nih.gov This suggests that the influence of fluorine on efflux is context-dependent and can be strategically manipulated to improve brain exposure for CNS drug candidates. nih.gov The ability to introduce a fluorine atom at a specific position is therefore a key tool for fine-tuning a molecule's properties without drastically altering its size. nih.gov

Table 1: Impact of Fluorination on Pgp-Efflux Ratios in a Series of PDE9 Inhibitors
Compound R Group Fluorinated Pgp-Efflux Ratio
8a Aromatic Yes Increased
8b Aromatic Yes Increased
8c Aromatic Yes Unchanged
8d Aromatic Yes Unchanged
8e Aromatic Yes Increased
8f Aromatic Yes Unchanged
10e N-methyl lactam Yes 1.8
11e N-methyl lactam (non-fluorinated) No 3.1
10f N-methyl lactam Yes 2.6
11f N-methyl lactam (non-fluorinated) No 4.7
Data from a study on PDE9 inhibitors showing the variable impact of fluorination on Pgp-mediated efflux. nih.gov
Role of Aromatic and Heteroaromatic Substituents

The aromatic ring of the benzyl group plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this ring, including the introduction of different substituents or its replacement with heteroaromatic systems, can lead to significant changes in activity and selectivity.

In the context of N-aryl-substituted pyrrolidines, a variety of substituents on the aromatic ring, including those with different electronic properties (electron-donating and electron-withdrawing) and at various positions (ortho, meta, para), have been shown to be well-tolerated. nih.gov The synthesis of these analogues has been achieved with good to excellent yields and stereoselectivities. nih.gov

The replacement of the N-benzyl group with other aromatic or heteroaromatic moieties can also have a profound impact. For instance, in a series of monoamine reuptake inhibitors, N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were found to be selective dual serotonin and noradrenaline reuptake inhibitors. nih.gov This indicates that the nature of the group attached to the pyrrolidine nitrogen is a key determinant of the compound's pharmacological profile.

Furthermore, studies on related scaffolds have shown that the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) moiety can abolish inhibitory effects on certain transporters, while the addition of substituents to the benzene ring can restore or modify this activity. frontiersin.org This highlights the sensitivity of the biological activity to the specific nature of the aromatic system.

Effect of Alkyl and Hydroxyl Group Modifications

Modifications to the alkyl and hydroxyl groups of this compound and its analogues can significantly impact their inhibitory potency and selectivity.

In a series of alkyl N-methyl-propargylamine derivatives, which are selective monoamine oxidase B (MAO-B) inhibitors, the N-methyl group was found to be crucial for activity. nih.gov Replacement of the N-methyl group with a hydrogen atom, an ethyl group, or another propargyl group resulted in the abolishment of MAO inhibitory activity. nih.gov The potency of these inhibitors was also found to be related to the carbon chain length of the alkyl group and the substitution at the alpha or terminal carbon atoms. nih.gov

The introduction of hydroxyl, carboxyl, or carboethoxyl groups on the terminal carbon of the alkyl chain drastically reduced the inhibitory activity of these N-methyl-propargylamine derivatives. nih.gov This suggests that the presence of polar functional groups at this position is detrimental to their interaction with the target enzyme.

Table 2: Effect of N-Substituent on MAO Inhibitory Activity
N-Substituent MAO Inhibitory Activity
Methyl Active
Hydrogen Abolished
Ethyl Abolished
Propargyl Abolished
Data from a study on alkyl N-methyl-propargylamine derivatives showing the importance of the N-methyl group for MAO inhibitory activity. nih.gov

Influence of Molecular Flexibility and Rigidity on Biological Activity

The balance between molecular flexibility and rigidity is a critical factor in determining the biological activity of this compound and its analogues. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.net This inherent flexibility allows the molecule to adapt its shape to the binding site of a biological target.

However, increased flexibility is not always beneficial. While a flexible molecule may have a lower entropic penalty upon binding, a more rigid molecule may adopt a conformation that is pre-organized for optimal interaction with the target, leading to higher affinity. nih.gov For some molecules, increasing flexibility can lead to stronger binding affinity, while for others, particularly those that are already quite rigid, a small decrease in rigidity can markedly reduce affinity. nih.gov

Stereochemical Aspects in Structure-Activity Relationships (Chirality)

The pyrrolidine ring in this compound contains a stereocenter at the C3 position, meaning the compound can exist as two enantiomers, (R) and (S). The spatial orientation of the substituents at this chiral center can have a profound impact on the molecule's biological activity due to the stereoselective nature of interactions with biological macromolecules like enzymes and receptors. researchgate.net

In the development of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS), the stereochemistry of the pyrrolidine scaffold was found to be a key determinant of their binding properties. nih.gov X-ray crystal structures of these inhibitors bound to nNOS have provided insights into how the different stereoisomers orient themselves within the active site and how this affects their inhibitory potency. nih.gov

The synthesis of enantiomerically pure pyrrolidine derivatives is therefore of great importance in medicinal chemistry to allow for the evaluation of the individual enantiomers and to identify the eutomer (the more active enantiomer). The different biological profiles of the (R) and (S) enantiomers can be attributed to their distinct binding modes, where one enantiomer may form more favorable interactions with the target protein than the other. researchgate.net

Scaffold-Hopping and Bioisosteric Replacements

Scaffold-hopping and bioisosteric replacement are powerful strategies in drug design that can be applied to the this compound framework to discover new chemotypes with improved properties. nih.govnih.gov Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. nih.gov

Scaffold hopping, a more drastic form of bioisosteric replacement, involves replacing the central core of the molecule (in this case, the pyrrolidine ring) with a different scaffold while maintaining the original orientation of the key interacting functional groups. researchgate.net This can lead to the discovery of novel chemical series with improved synthetic accessibility, potency, and pharmacokinetic profiles, as well as providing opportunities for new intellectual property. nih.gov

For the this compound scaffold, potential bioisosteric replacements for the pyrrolidine ring could include other five- or six-membered saturated heterocycles. The fluorobenzyl group could be replaced by other substituted aromatic or heteroaromatic rings. These strategies can be guided by computational methods that identify potential replacements based on shape and electronic similarity. researchgate.netscispace.com

Metabolism Research and Degradation Analysis of N 2 Fluorobenzyl N Methylpyrrolidin 3 Amine

Metabolic Pathways in Animal Models

Biotransformation via Cytochrome P450 Enzymes

No publicly available data exists detailing the biotransformation of N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine by cytochrome P450 enzymes.

Identification of Metabolites in Biological Matrices

There are no published studies identifying the metabolites of this compound in any biological matrices.

Degradation Pathways and Products in Chemical Systems

Information on the chemical degradation pathways and resulting degradation products of this compound is not available in the scientific literature.

Analytical Methodologies for Metabolite and Degradant Identification

Without identified metabolites or degradation products, there are no specific analytical methodologies reported for their identification in relation to this compound.

Future Directions and Research Perspectives for N 2 Fluorobenzyl N Methylpyrrolidin 3 Amine Research

Advanced Synthetic Strategies for Complex Analogues

Future synthetic efforts will likely focus on creating a diverse library of N-(2-Fluorobenzyl)-N-methylpyrrolidin-3-amine analogues for structure-activity relationship (SAR) studies. Advanced synthetic strategies will be crucial for accessing complex and stereochemically defined derivatives.

One promising approach involves the use of asymmetric synthesis to produce enantiomerically pure pyrrolidine (B122466) precursors. nih.gov Stereochemistry is often critical for biological activity, and the ability to synthesize specific stereoisomers of this compound will be essential for elucidating their pharmacological profiles.

Furthermore, the development of novel catalytic methods for the functionalization of the pyrrolidine ring will enable the introduction of a wide range of substituents. mdpi.com For instance, late-stage functionalization techniques could be employed to modify the core structure of this compound, allowing for the rapid generation of analogues with diverse chemical properties.

Another area of exploration will be the use of flow chemistry and automated synthesis platforms to accelerate the production and purification of new derivatives. These technologies can significantly shorten the drug discovery timeline by enabling high-throughput synthesis and screening of compound libraries.

Elucidation of Novel Pharmacological Targets and Mechanisms of Action

A key area of future research will be the identification and validation of novel pharmacological targets for this compound and its analogues. Given the diverse biological activities of pyrrolidine-containing compounds, it is plausible that this class of molecules could interact with a range of biological targets. frontiersin.org

For example, N-benzylpyrrolidine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1). nih.gov Future studies could explore whether this compound exhibits similar multi-target activity.

Phenotypic screening of this compound and its analogues in various disease models could uncover unexpected therapeutic activities. Subsequent target deconvolution studies, using techniques such as chemical proteomics and affinity chromatography, could then be employed to identify the specific molecular targets responsible for the observed biological effects.

Mechanistic studies will also be crucial to understand how these compounds exert their effects at a molecular level. This could involve a combination of in vitro biochemical and biophysical assays, as well as cell-based reporter assays, to elucidate the precise mechanism of action.

Development of Advanced Computational Models for Predictive Design

Computational chemistry and molecular modeling will play a pivotal role in guiding the design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of these compounds with their biological activity. nih.gov These models can then be used to virtually screen large compound libraries and prioritize the synthesis of the most promising candidates.

Molecular docking simulations can provide insights into the binding modes of these compounds at their respective targets, helping to explain observed SAR and guide the design of new analogues with enhanced binding affinity. nih.gov For instance, docking studies of N-benzylpyrrolidine derivatives have suggested their binding affinity toward the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov

Advanced techniques such as molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-receptor complexes over time, providing a more realistic representation of the binding process. nih.gov Free energy calculations based on MD simulations can also be used to more accurately predict the binding affinities of designed compounds.

Computational TechniqueApplication in Pyrrolidine-Based Drug DesignPotential for this compound
QSAR Building predictive models for biological activity.Prioritizing the synthesis of potent analogues.
Molecular Docking Predicting binding modes and affinities.Guiding the design of compounds with enhanced target engagement.
Molecular Dynamics Simulating the dynamic behavior of ligand-receptor complexes.Providing a more accurate prediction of binding affinity and stability.

Exploration of New Therapeutic Applications for Pyrrolidine-Based Compounds

The pyrrolidine scaffold is associated with a wide range of therapeutic applications, and future research should explore the potential of this compound and its derivatives in various disease areas. nih.gov

Given the reported anti-inflammatory, anticonvulsant, and anticancer activities of some pyrrolidine derivatives, these are logical areas for initial investigation. nih.gov High-throughput screening of a library of this compound analogues against a panel of cancer cell lines or in models of inflammation could identify promising lead compounds.

The structural similarity of the pyrrolidine ring to the neurotransmitter γ-aminobutyric acid (GABA) suggests that these compounds could have applications in neurological and psychiatric disorders. Investigating their effects on neurotransmitter systems and their potential as modulators of ion channels and receptors in the central nervous system could be a fruitful area of research.

Furthermore, the increasing prevalence of infectious diseases highlights the need for new antimicrobial agents. The antibacterial and antiviral potential of this compound derivatives could be explored through screening against a panel of pathogenic bacteria and viruses.

Therapeutic AreaRationale for Pyrrolidine-Based CompoundsPotential Application for this compound
Neurodegenerative Diseases Known activity of N-benzylpyrrolidines against Alzheimer's targets. nih.govTreatment of Alzheimer's disease and other neurodegenerative conditions.
Inflammatory Disorders Reported anti-inflammatory properties of pyrrolidine derivatives. ebi.ac.ukDevelopment of novel anti-inflammatory agents.
Oncology Anticancer activity observed in some pyrrolidine-based compounds. nih.govIdentification of new anticancer drug candidates.
Infectious Diseases Broad-spectrum antimicrobial activity of certain pyrrolidines.Discovery of new antibiotics and antivirals.

Integration of Multi-Omics Data in Preclinical Studies

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in the preclinical development of this compound and its analogues. This systems biology approach can provide a comprehensive understanding of the biological effects of these compounds and can help to identify potential biomarkers of efficacy and toxicity.

Transcriptomic analysis (e.g., RNA-seq) can be used to assess the effects of these compounds on global gene expression in cells and tissues, providing insights into their mechanisms of action and potential off-target effects.

Proteomic studies can identify changes in protein expression and post-translational modifications in response to compound treatment, which can help to elucidate the signaling pathways that are modulated by these molecules.

Metabolomic profiling can reveal changes in the levels of endogenous metabolites, providing a functional readout of the biochemical effects of the compounds. This can be particularly useful for identifying biomarkers of drug response and for understanding the metabolic liabilities of drug candidates.

By integrating these different omics datasets, researchers can build comprehensive models of the biological effects of this compound and its analogues, which can facilitate their translation from the laboratory to the clinic.

Q & A

Q. What synthetic methodologies are commonly employed for N-(2-fluorobenzyl)-N-methylpyrrolidin-3-amine and structurally related fluorinated amines?

Answer: Fluorinated amines like N-(2-fluorobenzyl)-N-methylpyrrolidin-3-amine are typically synthesized via:

  • Reductive Amination : Sodium borohydride reduction of imine intermediates derived from 2-fluorobenzaldehyde and N-methylpyrrolidin-3-amine under controlled conditions (e.g., solvent polarity, temperature) .
  • Cross-Coupling Reactions : Copper-catalyzed Ullmann-type coupling or Buchwald-Hartwig amination for introducing fluorinated aryl groups to pyrrolidine scaffolds, using catalysts like Cu(OAc)₂ and ligands such as 1,10-phenanthroline .
  • Microwave-Assisted Synthesis : Accelerating reaction rates for heterocyclic amine formation, as demonstrated in analogous benzoxazine syntheses .

Q. Key Considerations :

  • Fluorine’s electron-withdrawing effects require optimization of reaction conditions (e.g., elevated temperatures for imine activation).
  • Purification via column chromatography (e.g., EtOAc/hexane gradients) or acid-base extraction to isolate the amine .

Q. How can researchers validate the structural integrity of this compound?

Answer: Critical characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Identify peaks for the pyrrolidine ring (δ 2.5–3.5 ppm), N-methyl group (δ 2.2–2.4 ppm), and 2-fluorobenzyl aromatic protons (δ 6.8–7.3 ppm).
    • ¹⁹F NMR : A singlet near δ -115 ppm confirms the fluorobenzyl moiety .
  • HRMS (ESI) : Exact mass matching for [M+H]⁺ (e.g., m/z calculated for C₁₂H₁₆FN₂: 207.1297) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. Common Pitfalls :

  • Residual solvents (e.g., DMSO) may obscure NMR signals; use deuterated solvents and thorough drying .

Advanced Research Questions

Q. How can contradictory spectroscopic data for fluorinated amines be resolved during structural elucidation?

Answer: Discrepancies often arise from:

  • Dynamic Effects : Conformational flexibility in pyrrolidine rings causing splitting or broadening in NMR. Use variable-temperature NMR to stabilize rotamers .
  • Fluorine Coupling : ¹H-¹⁹F scalar coupling in aromatic regions. Employ ¹H-¹³C HSQC or 2D NMR for deconvolution .
  • Isomeric Byproducts : Check for N- vs. O-alkylation byproducts via LC-MS or comparative TLC against known standards .

Example : In reductive amination, over-reduction of imines to secondary alcohols can occur if NaBH₄ is used in excess. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .

Q. What strategies optimize catalytic efficiency in amination reactions involving fluorinated substrates?

Answer: Fluorine’s electronegativity can deactivate catalysts; mitigate this via:

  • Catalyst Selection : Pd/NiO or CuBr for C–N bond formation, achieving >90% yield in reductive aminations under H₂ atmospheres .
  • Ligand Design : Bulky ligands (e.g., Xantphos) stabilize metal centers and prevent fluorobenzyl group coordination-induced deactivation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

Q. How do steric and electronic effects of the 2-fluorobenzyl group influence the compound’s reactivity in downstream applications?

Answer:

  • Steric Effects : The ortho-fluorine substituent increases steric hindrance, slowing nucleophilic attacks on the pyrrolidine nitrogen.
  • Electronic Effects : Fluorine’s -I effect enhances the electrophilicity of adjacent carbons, facilitating SNAr reactions in aryl halide substitutions .
  • Solubility : Fluorination improves lipid solubility, impacting biological membrane permeability in pharmacological studies .

Q. Experimental Validation :

  • Compare reaction rates of fluorinated vs. non-fluorinated analogs in model reactions (e.g., alkylation or acylation).

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • Fluorine-Specific Detection : Use LC-MS with negative-ion ESI for sensitive detection of fluorinated byproducts (e.g., m/z 207 → 189 [M+H–H₂O]⁺) .
  • Chiral Impurities : If the pyrrolidine ring is chiral, employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA mobile phases .

Q. Mitigation :

  • Optimize synthetic protocols to minimize dehalogenation or N-demethylation side reactions .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases) based on the compound’s conformational flexibility .
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity data from analogous pyrazolo-pyrimidines .

Q. Validation :

  • Compare computational predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

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